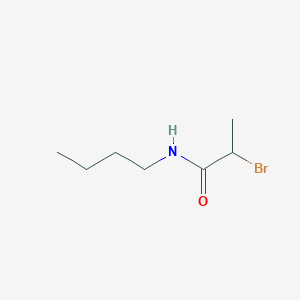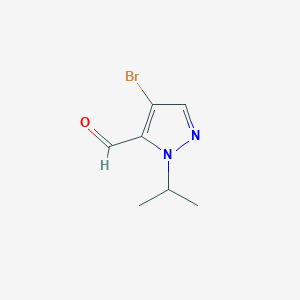![molecular formula C16H23N5O B12224201 5-ethyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12224201.png)
5-ethyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a piperidine ring linked through an ether bond The compound also contains a pyrazole moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with piperidine in the presence of a base to form the corresponding piperidinylmethyl pyrazole. This intermediate is then reacted with 5-ethyl-2-chloropyrimidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-ethyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **1-ethyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine
- **5-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine
- **5-ethyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)triazine
Uniqueness
5-ethyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrimidine, piperidine, and pyrazole moieties in a single molecule provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C16H23N5O |
|---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
5-ethyl-2-[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C16H23N5O/c1-3-13-8-17-16(18-9-13)22-15-4-6-21(7-5-15)12-14-10-19-20(2)11-14/h8-11,15H,3-7,12H2,1-2H3 |
InChI Key |
MRNWLDFGUUHEQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CN(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(Butan-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B12224123.png)

![2-(4-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12224132.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide](/img/structure/B12224133.png)
![3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B12224137.png)
![2-methyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B12224140.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B12224147.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B12224152.png)

![3-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B12224171.png)

![5-Chloro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12224188.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12224192.png)

